4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide
Overview
Description
4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide typically involves multiple steps. One common method starts with the cyclization of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form the core thienopyrimidine structure. This intermediate is then reacted with phosphorous oxychloride to introduce a chloro group, which is subsequently displaced by various amines to yield the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Scientific Research Applications
4-[(4-amino-5,6,7,8-tetrahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antihyperlipidemic activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in lipid metabolism, thereby reducing cholesterol levels. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- 4-chloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
- 4-amino-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid Compared to these compounds, 4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide exhibits unique properties such as enhanced solubility and specific biological activities .
Properties
IUPAC Name |
4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c17-14-13-10-4-1-2-5-11(10)24-15(13)20-16(19-14)23-9-3-6-12(22)18-7-8-21/h21H,1-9H2,(H,18,22)(H2,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTUZNJULRHFBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCC(=O)NCCO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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